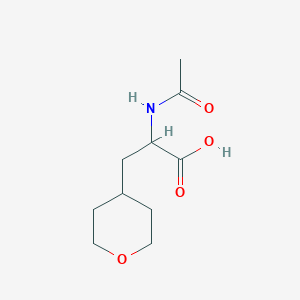
1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid
説明
1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid (DFTBCA) is a carboxylic acid derivative of 1H-1,2,4-triazole, a heterocyclic aromatic compound. It is a novel compound with potential applications in synthetic organic chemistry, drug design, and biochemistry. DFTBCA is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and other active ingredients. It can also be used as an intermediate in the synthesis of other compounds, such as polymers and dyes.
科学的研究の応用
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and biological evaluation of derivatives of 1,2,4-triazole for their antimicrobial activities. Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have shown moderate to good activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Supramolecular and Coordination Chemistry
The unique structural features of 1,2,3-triazoles, including those derived from 1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid, allow for diverse supramolecular interactions. These interactions have facilitated applications in supramolecular chemistry and coordination chemistry, enabling the development of materials for anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Anticancer and Catalytic Applications
Platinum(II) complexes derived from 1,2,4-triazole have been investigated for their catalytic activities in hydroamination reactions and their anticancer properties. These complexes display high cytotoxicity towards various human carcinoma cell lines, suggesting their potential in cancer therapy (Nguyen et al., 2020).
Metal-Organic Frameworks (MOFs) and Gas Separation
Zn-cluster-based Metal-Organic Frameworks (MOFs) utilizing triazole derivatives exhibit stable structures with potential applications in gas separation and storage. These MOFs demonstrate selective CO2 separation from CH4 and exhibit breathing behavior for small-molecule gases, highlighting their utility in industrial gas separation processes (Kan et al., 2018).
特性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-2-1-6(8(12)3-7)4-15-5-13-9(14-15)10(16)17/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQOXCWCPPPVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1531320.png)
![Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1531321.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1531322.png)


![2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1531329.png)


![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)
![(4Z)-4-[(oxolan-2-yl)methylidene]azepane hydrochloride](/img/structure/B1531336.png)
![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)


